Methyl 4-(2-azidoacetamido)benzoate
Description
Methyl 4-(2-azidoacetamido)benzoate is a benzoate ester derivative featuring an azidoacetamido substituent at the para position of the aromatic ring. The compound integrates a methyl ester group, an amide linkage, and a reactive azide (–N₃) moiety. This structural combination makes it valuable in click chemistry applications, particularly in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazole linkages . The azide group also confers unique reactivity for bioconjugation, polymer synthesis, and pharmaceutical derivatization. Its synthesis typically involves coupling 4-aminobenzoic acid derivatives with azidoacetyl chloride, followed by esterification to stabilize the carboxylic acid group .
Properties
Molecular Formula |
C10H10N4O3 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 4-[(2-azidoacetyl)amino]benzoate |
InChI |
InChI=1S/C10H10N4O3/c1-17-10(16)7-2-4-8(5-3-7)13-9(15)6-12-14-11/h2-5H,6H2,1H3,(H,13,15) |
InChI Key |
SRHZRCANAWOPOB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-azidoacetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Esterification: Benzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl benzoate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in Methyl 4-(2-azidoacetamido)benzoate can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate ester, to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of Methyl 4-(2-aminoacetamido)benzoate.
Oxidation: Formation of 4-(2-azidoacetamido)benzoic acid.
Scientific Research Applications
Chemistry: Methyl 4-(2-azidoacetamido)benzoate is used as a precursor in the synthesis of more complex organic molecules. Its azido group makes it a valuable intermediate in click chemistry reactions, which are widely used in the synthesis of polymers and bioconjugates .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. The azido group can be selectively targeted in bioorthogonal reactions, allowing for the study of biological processes in living cells .
Medicine: The azido group can be converted to an amine group in vivo, releasing the active drug at the target site .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 4-(2-azidoacetamido)benzoate primarily involves its azido group. The azido group can participate in various chemical reactions, including cycloaddition reactions with alkynes to form triazoles. This reaction is highly specific and can be used to target and modify specific biomolecules .
Molecular Targets and Pathways:
Cycloaddition Reactions: The azido group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Reduction Pathways: The azido group can be reduced to an amine group, which can then interact with various biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Methyl 4-acetamido-2-hydroxybenzoate (): Substitutes the azide with an acetamido group and adds a hydroxyl substituent.
Methyl 4-(4-substituted benzamido)benzoates (): Replace the azidoacetamido group with benzamido moieties. These lack the azide’s reactivity but may exhibit enhanced aromatic stacking interactions.
Methyl (S)-4-(2-arylureido)-2-phenylacetamido benzoates (): Feature urea linkages and phenyl groups, offering hydrogen-bonding and hydrophobic properties distinct from the azide’s electrophilic nature.
Physicochemical Properties
| Property | Methyl 4-(2-azidoacetamido)benzoate | Methyl 4-acetamido-2-hydroxybenzoate | Methyl 4-(4-chlorobenzamido)benzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250.2 | ~239.2 | ~289.7 |
| Reactivity | High (azide cycloaddition) | Low (hydrogen bonding) | Moderate (halogen interactions) |
| Stability | Thermally sensitive (azide decomposition) | Stable under standard conditions | Stable |
| Solubility | Moderate in polar aprotic solvents | High in DMSO, ethanol | Low in water, high in chloroform |
Research Findings and Data Tables
Spectral Data Comparison
| Compound | ¹H NMR (δ, ppm) | HRMS ([M+H]⁺) |
|---|---|---|
| This compound | 3.90 (s, 3H, CH₃), 4.20 (s, 2H, N₃CH₂) | 250.2 (calc: 250.09) |
| Methyl 4-acetamido-2-hydroxybenzoate | 2.15 (s, 3H, CH₃CO), 6.80 (s, 1H, OH) | 239.2 (calc: 239.07) |
| Methyl 4-(4-chlorobenzamido)benzoate | 7.45–8.10 (m, 4H, Ar–H) | 289.7 (calc: 289.04) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
